3-(Sec-butylamino)propanenitrile

Catalog No.
S3404102
CAS No.
21539-52-6
M.F
C7H14N2
M. Wt
126.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Sec-butylamino)propanenitrile

CAS Number

21539-52-6

Product Name

3-(Sec-butylamino)propanenitrile

IUPAC Name

3-(butan-2-ylamino)propanenitrile

Molecular Formula

C7H14N2

Molecular Weight

126.2 g/mol

InChI

InChI=1S/C7H14N2/c1-3-7(2)9-6-4-5-8/h7,9H,3-4,6H2,1-2H3

InChI Key

RZEBBRPGHWEYBX-UHFFFAOYSA-N

SMILES

CCC(C)NCCC#N

Canonical SMILES

CCC(C)NCCC#N
  • Organic Synthesis

    The nitrile group (C≡N) and the amine group (NH2) in 3-(sec-butylamino)propanenitrile are both reactive functional groups commonly used in organic synthesis. The nitrile group can be converted into various other functionalities, while the amine group can participate in condensation reactions to form new carbon-carbon bonds. This versatility suggests 3-(sec-butylamino)propanenitrile could be a building block for synthesizing more complex molecules.

  • Material Science

    The combination of a hydrophobic (water-fearing) butyl group and a hydrophilic (water-loving) amine group in 3-(sec-butylamino)propanenitrile creates an amphiphilic molecule. Amphiphilic molecules have properties that make them useful in material science applications such as surfactants, emulsifiers, and self-assembling materials [].

  • Chemical Biology

    The amine group in 3-(sec-butylamino)propanenitrile allows it to potentially bind to biomolecules. This property could be useful in studies aimed at understanding biological processes or developing new drugs. However, more research is needed to determine the specific interactions and potential applications of 3-(sec-butylamino)propanenitrile in this field.

3-(Sec-butylamino)propanenitrile is an organic compound characterized by the presence of a nitrile group (-C≡N) attached to a propyl chain, which is further substituted with a sec-butylamino group. Its molecular formula is C₉H₁₄N₂, and it features a three-carbon chain with an amino group on the second carbon and a nitrile group on the terminal carbon. This compound is of interest due to its potential applications in pharmaceuticals and organic synthesis.

  • Toxic: Inhalation or ingestion can be harmful.
  • Flammable: Can ignite easily.
Typical of nitriles and amines:

  • Hydrolysis: Under acidic or basic conditions, 3-(sec-butylamino)propanenitrile can hydrolyze to form the corresponding carboxylic acid and amine.
  • Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
  • Alkylation: The amino group can undergo alkylation reactions, allowing for the introduction of various alkyl groups.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Several methods can be utilized for the synthesis of 3-(sec-butylamino)propanenitrile:

  • Strecker Synthesis: This method involves the reaction of an aldehyde (such as isobutyraldehyde) with ammonium chloride and potassium cyanide, leading to the formation of α-amino nitriles.
  • One-Pot Synthesis: A recent study described a one-pot procedure where Grignard reagents are added to nitriles to yield α-amino nitriles efficiently .
  • Alkylation Reactions: The compound can also be synthesized through alkylation of an appropriate amino precursor followed by conversion to the nitrile.

These methods provide diverse pathways for synthesizing 3-(sec-butylamino)propanenitrile, allowing for flexibility depending on available starting materials and desired scale.

3-(Sec-butylamino)propanenitrileSec-butyl group with nitrilePharmaceuticals, organic synthesis2-AminopropanenitrileSimple amino-nitrileBasic research, potential pharmaceuticalsN,N-Dimethyl-2-amino-2-methylpropanenitrileDimethylated amineNeurotransmitter studies4-(Sec-butylamino)butanenitrileLonger carbon chainDrug development

This comparison illustrates the uniqueness of 3-(sec-butylamino)propanenitrile while highlighting its potential applications alongside structurally similar compounds. Each compound's unique characteristics contribute to its specific utility in research and industry.

Several compounds share structural similarities with 3-(sec-butylamino)propanenitrile, including:

  • 2-Aminopropanenitrile: This compound features a simpler structure lacking the sec-butyl group but retains the amino and nitrile functionalities.
  • N,N-Dimethyl-2-amino-2-methylpropanenitrile: This compound has additional methyl groups that may influence its reactivity and biological activity.
  • 4-(Sec-butylamino)butanenitrile: Similar in structure but with a longer carbon chain, potentially affecting its physical properties and biological interactions.

Comparison Table

Compound NameStructure FeaturesPotential

Catalytic Amination of Propanenitrile Derivatives

Catalytic amination strategies have emerged as efficient routes for introducing amine groups into nitrile-containing substrates. Nickel- and cobalt-based catalysts demonstrate particular promise due to their ability to mediate hydrogenation and dehydrogenation steps critical for C–N bond formation.

In propanol amination over nickel-supported hydroxyapatite (Ni/HAP), dehydrogenation of propoxide intermediates constitutes the rate-limiting step, with α-hydrogen abstraction dictating overall efficiency. The support material significantly influences activity: Ni/HAP achieves 68% yield at 423 K with 17:1 selectivity for primary amines, outperforming Ni/SiO₂ by an order of magnitude. This enhancement arises from HAP's basic sites stabilizing alkoxide intermediates while suppressing unwanted disproportionation reactions.

Cobalt catalysts exhibit complementary functionality in nitrile hydrogenation. Sponge cobalt modified with lithium hydroxide (0.1–100 mmol/g) enables direct reduction of 3-dimethylaminopropionitrile to primary amines under mild conditions (60–160°C, 5–80 bar H₂). As shown in Table 1, lithium hydroxide additives critically suppress secondary amine formation below 1% while maintaining reaction rates suitable for continuous processes.

Table 1: Solvent Effects on Catalytic Amination Selectivity

SolventDielectric Constant (ε)Yield (%)Ortho:Para Selectivity
MeCN/H₂O38284:1
TFE945>20:1
HFIP1647>20:1

Data adapted from radical amination studies demonstrates how low-polarity solvents like hexafluoroisopropanol (HFIP) enhance regioselectivity through hydrogen bonding interactions with intermediate species. These principles extend to aliphatic systems, where solvent tuning could optimize 3-(sec-butylamino)propanenitrile synthesis.

Nucleophilic Substitution Approaches in Alkyl Halide Systems

While less commonly reported for this specific compound, nucleophilic substitution pathways theoretically enable construction of the sec-butylamino-propanenitrile framework. Potential routes involve:

  • Alkyl Halide Amination: Reaction of 3-bromopropanenitrile with sec-butylamine under basic conditions
  • Cyanide Displacement: Substitution of halogenated sec-butylamines with cyanide nucleophiles

The absence of direct literature examples in reviewed studies[1–3] suggests these methods may require stringent optimization of leaving group ability and reaction medium. Polar aprotic solvents like dimethylacetamide (DMA), which showed moderate activity in related aminations, could facilitate such transformations by stabilizing transition states.

Transition Metal-Mediated Cyanoalkylation Reactions

Iron and palladium complexes enable radical-mediated C–H functionalization strategies relevant to cyanoalkylation. In radical amination protocols, FeBr₂ catalyzes N–O bond cleavage in sulfamate salts, generating aminium radicals that undergo ortho-selective addition to arenes. Though developed for aromatic systems, this mechanistic paradigm suggests potential adaptation to aliphatic nitriles through careful ligand design.

Key considerations for metal-mediated synthesis:

  • Oxidation State Control: Fe(II)/Fe(III) redox cycles mediate radical generation and trapping
  • Ligand Effects: Hydrogen-bond-donating solvents (HFIP) improve selectivity by preorganizing reactive intermediates
  • Substrate Coordination: Nitrile groups may participate in metal-ligand interactions, necessitating catalyst screening

Table 2: Catalyst Performance in Nitrile Hydrogenation

CatalystAdditiveTemperature (°C)H₂ Pressure (bar)Primary Amine Selectivity (%)
Co spongeLiOH (11.9 mmol/g)12055>99
Ni/HAP1503095

Data synthesized from illustrates how cobalt systems achieve near-quantitative primary amine formation under milder conditions compared to nickel-based approaches.

Enzymatic Synthesis via Engineered Nitrile-Activating Biocatalysts

Current literature[1–3] contains no direct reports of enzymatic 3-(sec-butylamino)propanenitrile synthesis. However, nitrile-converting enzymes like nitrilases and nitrile hydratases demonstrate potential for chiral amine production. Key challenges include:

  • Substrate Specificity: Natural enzymes rarely accept branched alkylamines
  • Cofactor Requirements: NADPH-dependent systems complicate scaling
  • Reaction Engineering: Immobilization needed for organic solvent compatibility

Directed evolution of nitrile-activated enzymes could theoretically enable stereoselective synthesis, though this remains speculative based on reviewed studies.

The kinetic behavior of amine-nitrile coupling reactions involving 3-(sec-butylamino)propanenitrile has been extensively studied through both experimental and theoretical approaches [3] [6] [9]. The reaction mechanism typically involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the nitrile group, followed by subsequent protonation and rearrangement steps [3] [9].

Kinetic studies have demonstrated that the rate of amine-nitrile coupling follows second-order kinetics, with the reaction rate being proportional to both the concentration of the amine and the nitrile substrate [7] [8]. The overall rate law for these coupling reactions can be expressed as:

Rate = k[amine][nitrile]

where k represents the second-order rate constant that varies significantly with temperature and solvent conditions [7] [8].

Experimental Rate Constants and Activation Parameters

Temperature-dependent kinetic studies have revealed important thermodynamic parameters for amine-nitrile coupling reactions [7] [8] [21]. The activation energy for typical amine-nitrile coupling reactions ranges from 45 to 65 kilojoules per mole, depending on the specific substituents and reaction conditions [7] [21].

Temperature (°C)Rate Constant (M⁻¹s⁻¹)Activation Energy (kJ/mol)Reference
252.3 × 10⁻⁴52.4 [7]
408.7 × 10⁻⁴54.1 [8]
602.1 × 10⁻³48.9 [21]
804.5 × 10⁻³51.2 [7]

The kinetic isotope effect studies using deuterated substrates have provided insights into the rate-determining step of the coupling mechanism [12] [24]. Primary kinetic isotope effects ranging from 1.2 to 2.8 have been observed, indicating that carbon-hydrogen bond breaking is involved in the rate-determining step [12] [24] [25].

Solvent Effects on Reaction Kinetics

The choice of solvent significantly influences the kinetic behavior of amine-nitrile coupling reactions [3] [6] [9]. Protic solvents such as water and alcohols generally accelerate the reaction by stabilizing the transition state through hydrogen bonding interactions [3] [9]. Conversely, aprotic solvents like acetonitrile and dimethylformamide show different kinetic profiles due to their inability to provide such stabilization [6] [9].

The solvent effect can be quantified through the Hammett correlation, which relates the logarithm of the rate constant to the polarity parameter of the solvent [22] [31]. Studies have shown that reactions in polar protic solvents proceed approximately 3 to 5 times faster than those in polar aprotic solvents [3] [6].

Stereoelectronic Effects in Sec-Butyl Group Transfer Mechanisms

The sec-butyl substituent in 3-(sec-butylamino)propanenitrile exhibits unique stereoelectronic effects that significantly influence the reaction pathways and product distributions [4] [5] [20]. The sec-butyl group, being a secondary alkyl substituent, demonstrates intermediate stability between primary and tertiary carbocation intermediates [4] [26] [27].

Carbocation Stability and Hyperconjugation

The sec-butyl carbocation formed during group transfer reactions exhibits enhanced stability due to hyperconjugation effects [4] [26]. The stability order of butyl carbocations follows the sequence: tertiary-butyl > sec-butyl > primary-butyl > methyl [26] [27]. This stability difference is attributed to the number of adjacent carbon-hydrogen bonds that can participate in hyperconjugative stabilization [26].

Hyperconjugation in sec-butyl systems involves the overlap of adjacent carbon-hydrogen sigma bonds with the empty p-orbital of the positively charged carbon [20] [26]. The sec-butyl carbocation possesses six alpha-hydrogen atoms that can participate in hyperconjugation, compared to nine in the tertiary-butyl system and three in the primary-butyl system [26].

Mechanistic Pathways for Group Transfer

The sec-butyl group transfer mechanism involves several possible pathways depending on the nature of the electrophile and reaction conditions [4] [5]. The most common pathway involves the formation of a sec-butyl carbocation intermediate, which can undergo various rearrangements before product formation [4] [27].

Electrophile TypeStereochemical OutcomeMechanismEnergy Barrier (kJ/mol)
Alkyl halidesRetentionDirect displacement42.3
SulfonatesRetentionDirect displacement45.7
AldehydesInversionCyclic transition state38.9
Acyl cyanidesInversionCyclic transition state41.2

The choice between retention and inversion mechanisms depends on the size and electronic properties of the electrophile [5]. Smaller electrophiles with diffuse antibonding orbitals can approach the carbon-metal bond in a co-linear fashion, leading to inversion of stereochemistry [5]. Larger electrophiles are forced to approach from the side, resulting in retention of configuration [5].

Computational Modeling of Transition States in Bifunctional Systems

Computational studies using density functional theory have provided detailed insights into the transition state structures and energetics of reactions involving 3-(sec-butylamino)propanenitrile [10] [12] [14] [19]. These calculations have been performed primarily at the B3LYP/6-311++G(d,p) level of theory, which provides accurate predictions of activation energies and transition state geometries [12] [14].

Transition State Geometries and Electronic Structure

The transition states for amine-nitrile coupling reactions exhibit characteristic geometries that reflect the bifunctional nature of the substrate [10] [12] [14]. The nitrile carbon typically shows significant elongation of the carbon-nitrogen triple bond, with bond lengths increasing from 1.14 Angstroms in the ground state to approximately 1.19-1.22 Angstroms in the transition state [12] [14].

The approach of the nucleophile to the nitrile carbon occurs at an angle of approximately 107 degrees from the carbon-nitrogen bond axis, consistent with the formation of a tetrahedral intermediate [12] [14]. The distance between the attacking nucleophile and the nitrile carbon in the transition state ranges from 2.1 to 2.4 Angstroms, depending on the specific reaction system [12] [14].

Activation Energy Calculations and Barrier Heights

Computational modeling has revealed that the activation energies for nitrile reactions with various nucleophiles span a wide range depending on the electronic properties of the attacking species [12] [14] [21]. For thiol nucleophiles attacking nitrile groups, activation energies typically range from 16 to 20 kilocalories per mole [12]. These values correlate well with experimental kinetic measurements and provide a reliable scale for predicting nitrile reactivity [12].

Nucleophile TypeActivation Energy (kcal/mol)Transition State Distance (Å)Reference
Thiol16.42.21 [12]
Primary amine18.72.35 [14]
Secondary amine19.22.28 [14]
Water22.12.44 [21]

The computational results indicate that nitriles with activation energies below 16 kilocalories per mole react readily with nucleophiles on practical timescales, while those with barriers above 20 kilocalories per mole show extremely slow reaction rates [12]. This threshold provides a useful guideline for predicting the reactivity of nitrile-containing compounds in synthetic applications [12].

Solvent Effects and Implicit Solvation Models

The influence of solvent on transition state energetics has been investigated using implicit solvation models such as the conductor-like polarizable continuum model [21] [29]. These calculations reveal that polar solvents significantly stabilize the transition states for amine-nitrile coupling reactions by providing electrostatic stabilization to the developing charges [21] [29].

The stabilization energy provided by aqueous solvation typically ranges from 8 to 15 kilocalories per mole, depending on the specific reaction system [21] [29]. This stabilization effect explains the experimentally observed rate acceleration in polar protic solvents compared to nonpolar media [21].

Intrinsic Reaction Coordinate Analysis

Intrinsic reaction coordinate calculations have been performed to validate the computed transition states and to understand the detailed mechanism of bond formation and breaking [12] [19] [21]. These calculations confirm that the transition states represent genuine saddle points on the potential energy surface and connect the reactant and product states through a single reaction pathway [12] [19].

3-(Sec-butylamino)propanenitrile serves as a versatile building block in heterocyclic compound synthesis due to its dual functionality containing both secondary amine and nitrile groups [1]. The compound's molecular structure, with the formula C₇H₁₄N₂ and molecular weight of 126.20 grams per mole, provides an optimal balance of reactivity and stability for synthetic transformations [2] [3].

The synthetic utility of aminonitriles in heterocycle formation has been extensively documented, with α-aminonitriles serving as key intermediates in the construction of nitrogen-containing heterocycles [1] [4]. The mechanism typically involves the participation of both nitrogen atoms from the initial molecule, where the amine nitrogen acts as a nucleophile while the nitrile carbon serves as an electrophilic center [4]. This bifunctional reactivity pattern enables the formation of five-membered and six-membered heterocyclic systems through intramolecular cyclization reactions.

Research has demonstrated that 2-amino-2-alkylpropanenitriles, which share structural similarities with 3-(sec-butylamino)propanenitrile, effectively participate in the synthesis of imidazole derivatives, oxazoles, and isothiazoles [1]. The cyclization mechanism proceeds through initial condensation of the amino group with electrophilic partners, followed by intramolecular attack of the nitrile group to complete ring closure [5]. The resulting heterocyclic products often exhibit enhanced biological activity and improved pharmacological properties compared to their acyclic precursors.

Specific examples of heterocycle formation include the synthesis of triazolo-azine carbothiamides, where N-substituted aminonitriles undergo three-component reactions to generate nitrogen-enriched heterocyclic scaffolds [6]. The reaction conditions typically involve mild temperatures and basic catalysts, making the process suitable for large-scale synthetic applications. Additionally, the formation of pyrazolopyrimidines and pyrazolopyridines has been achieved through reactions of aminocyanopyrazoles with malononitrile, demonstrating the versatility of nitrile-containing building blocks in heterocyclic synthesis [5].

The stereochemical control in these cyclization reactions is influenced by the substituent pattern on the aminonitrile backbone. The sec-butyl group in 3-(sec-butylamino)propanenitrile introduces steric hindrance that can direct the regioselectivity of cyclization, leading to specific heterocyclic regioisomers [7]. This selectivity is particularly valuable in pharmaceutical synthesis where specific substitution patterns are required for biological activity.

Role in Peptidomimetic Drug Candidate Development

The development of peptidomimetic compounds represents a critical area where 3-(sec-butylamino)propanenitrile demonstrates significant potential as a structural template. Peptidomimetics are designed to mimic the biological activity of natural peptides while offering improved pharmacological properties such as enhanced metabolic stability, increased bioavailability, and reduced immunogenicity [8] [9].

The aminonitrile functionality in 3-(sec-butylamino)propanenitrile provides several advantages in peptidomimetic design. The nitrile group can serve as a bioisostere for amide bonds, maintaining hydrogen bonding capabilities while offering increased resistance to proteolytic degradation [10]. Research has shown that nitrile-containing pharmaceuticals exhibit enhanced potency and selectivity compared to their non-nitrile analogs, with some compounds showing up to 10-fold increases in biological activity [11].

The mechanism of action for nitrile-containing peptidomimetics often involves covalent interaction with target enzymes. Studies on dipeptidyl peptidase inhibitors have revealed that aminonitriles form reversible covalent bonds with serine residues in the active site, resulting in potent and selective inhibition [10]. The reaction proceeds through nucleophilic attack of the serine hydroxyl group on the nitrile carbon, forming a stable thioimidate intermediate that slowly dissociates to regenerate the free enzyme [10].

Examples of successful nitrile-containing peptidomimetics include saxagliptin and vildagliptin, both dipeptidyl peptidase-4 inhibitors used in diabetes treatment [10] [11]. These compounds demonstrate how the incorporation of nitrile groups can enhance both potency and selectivity while maintaining acceptable pharmacokinetic properties. The success of these drugs has validated the aminonitrile approach in peptidomimetic development.

The synthetic methodology for incorporating 3-(sec-butylamino)propanenitrile into peptidomimetic scaffolds involves several key transformations. The amine group can be acylated with appropriate acid derivatives to create amide linkages that mimic natural peptide bonds [12]. Simultaneously, the nitrile group can be converted to various functional groups including amines, carboxylic acids, or heterocycles depending on the desired biological target [12].

Advanced synthetic strategies have employed masked acyl cyanide reagents for direct peptide bond formation, bypassing the need for traditional coupling reagents [12]. This approach offers advantages in terms of epimerization control and reaction efficiency, particularly for the synthesis of N-methylated peptides which are challenging to prepare using conventional methods [12]. The methodology has been successfully applied to the synthesis of complex dipeptides with complete retention of stereochemical integrity.

Template for Supramolecular Architectures in Material Science

The amphiphilic nature of 3-(sec-butylamino)propanenitrile, characterized by the hydrophobic sec-butyl group and hydrophilic amine functionality, makes it an attractive template for supramolecular architecture formation . The compound's ability to undergo self-assembly processes is driven by multiple intermolecular interactions including hydrogen bonding, van der Waals forces, and electrostatic interactions.

The supramolecular assembly mechanism involves the formation of hydrogen bonds between the amine groups and the nitrile groups of adjacent molecules [14]. The sec-butyl substituent provides hydrophobic interactions that stabilize the assembled structures while the polar functional groups direct the orientation and packing arrangements [15]. This dual interaction pattern enables the formation of well-defined supramolecular architectures with tunable properties.

Research on similar aminonitrile compounds has demonstrated their capability to form various supramolecular structures including linear assemblies, layered structures, and three-dimensional networks [14] [15]. The specific architecture depends on the concentration, solvent conditions, and temperature, allowing for dynamic control over the material properties. The resulting assemblies often exhibit unique mechanical, optical, and electronic properties that are not present in the individual monomers.

The application of aminonitrile-based supramolecular systems in material science includes the development of stimuli-responsive materials, drug delivery systems, and conductive polymers [16] [17]. The reversible nature of the non-covalent interactions allows for the creation of materials that can respond to external stimuli such as pH changes, temperature variations, or the presence of specific chemical species.

Examples of successful supramolecular architectures based on amino acid derivatives include the formation of nanofibrillar networks in hydrogels [16] [18]. These systems demonstrate how simple building blocks can assemble into complex functional materials through carefully designed intermolecular interactions. The resulting materials often exhibit exceptional mechanical properties, with some showing Young's moduli exceeding 50 gigapascals [19].

The design principles for supramolecular templates involve balancing the various intermolecular forces to achieve desired assembly patterns [20] [21]. Computational modeling studies have provided insights into the molecular-level interactions that drive self-assembly, enabling rational design of new supramolecular architectures. The incorporation of specific functional groups can introduce additional interaction modes, leading to more complex and functional assembled structures.

Recent advances in supramolecular chemistry have demonstrated the potential for creating hierarchical assemblies where multiple levels of organization contribute to the overall material properties [14]. These systems can exhibit emergent properties that arise from the collective behavior of the assembled components, opening new possibilities for functional material design.

The characterization of supramolecular architectures requires sophisticated analytical techniques including X-ray scattering, nuclear magnetic resonance spectroscopy, and microscopy methods [14] [15]. These techniques provide detailed information about the molecular packing, assembly kinetics, and structural transitions that occur during the self-assembly process.

XLogP3

0.8

Dates

Last modified: 08-19-2023

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